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Introduction
pH-sensitive liposomes are advanced drug delivery systems designed to release their

encapsulated cargo in response to a drop in pH, a characteristic feature of tumor

microenvironments and endosomal compartments. This targeted release mechanism enhances

the therapeutic efficacy of drugs while minimizing off-target side effects. 1,2-dipalmitoyl-sn-

glycero-3-phosphoethanolamine (DPPE) is a key phospholipid utilized in the formulation of

these smart delivery vehicles. Its unique structural properties contribute to the stability of the

liposomal membrane at physiological pH and facilitate membrane fusion and destabilization in

acidic conditions, making it an invaluable component for researchers focused on developing

targeted therapies.[1]

These application notes provide a comprehensive overview and detailed protocols for the

formulation, characterization, and application of DPPE-containing pH-sensitive liposomes.

Mechanism of pH-Sensitivity with DPPE
The pH-sensitivity of liposomes is often achieved by combining a phosphatidylethanolamine

(PE), such as DPPE or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), with a weakly

acidic amphiphile like cholesteryl hemisuccinate (CHEMS).[2] At physiological pH (7.4), the
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acidic lipid is deprotonated and negatively charged, creating electrostatic repulsion with the

phosphate group of the PE, which stabilizes the lipids in a bilayer (lamellar) structure.

However, in an acidic environment (pH 5.0-6.5), such as that found in tumor tissues or within

cellular endosomes, the acidic lipid becomes protonated.[3] This neutralizes its charge,

eliminating the electrostatic repulsion and allowing the PE lipids, which have a natural tendency

to form a non-bilayer, inverted hexagonal phase, to induce membrane destabilization.[3] This

phase transition leads to the fusion of the liposome with the endosomal membrane or the

disruption of the liposomal bilayer, resulting in the rapid release of the encapsulated drug into

the cytoplasm.[2][4]

In some advanced formulations, DPPE is used to anchor a polyethylene glycol (PEG) layer to

the liposome surface through an acid-labile hydrazone bond (PEG-Hz-DPPE).[5][6][7] This

"stealth" PEG layer prolongs the circulation time of the liposome in the bloodstream. Upon

reaching the acidic tumor microenvironment, the hydrazone bond is cleaved, shedding the

PEG layer and exposing the underlying pH-sensitive liposome to facilitate cellular uptake and

intracellular drug delivery.[5][6]
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Caption: Mechanism of drug release from DPPE/CHEMS pH-sensitive liposomes.
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Protocol 1: Formulation of DPPE-Containing pH-
Sensitive Liposomes by Thin-Film Hydration
This protocol describes the widely used thin-film hydration method for preparing pH-sensitive

liposomes.[8][9][10]

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesteryl hemisuccinate (CHEMS)

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)[8]

Cholesterol (Chol)[8]

Chloroform and/or Methanol

Hydration Buffer (e.g., 20 mM HEPES buffer)[8]

Drug to be encapsulated

Equipment:

Rotary evaporator

Water bath

Liposome extruder

Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

Round-bottom flask

Procedure:

Lipid Film Formation:
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Dissolve the desired lipids (e.g., DPPC:DOPE:Cholesterol at a 1:2:1 weight ratio) and the

drug (if lipid-soluble) in a suitable organic solvent like chloroform or a chloroform-methanol

mixture in a round-bottom flask.[8]

Attach the flask to a rotary evaporator.

Evaporate the organic solvent under vacuum at a temperature above the phase transition

temperature of the lipids (e.g., 40°C) until a thin, uniform lipid film is formed on the inner

wall of the flask.[8]

Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual

solvent.

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., 20 mM HEPES buffer) containing the

water-soluble drug to be encapsulated.[8] The volume should be chosen to achieve the

desired final lipid concentration (e.g., 5-25 mg/mL).[8]

Agitate the flask by rotating it in a water bath set to a temperature above the lipid phase

transition temperature for 1 hour to form multilamellar vesicles (MLVs).[8]

Extrusion (Size Reduction):

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension briefly if

necessary.

Extrude the liposome suspension through polycarbonate membranes with a defined pore

size (e.g., 200 nm followed by 100 nm) using a liposome extruder.[10] Pass the

suspension through each membrane 5-10 times to ensure a narrow size distribution.[10]

Purification:

Remove the unencapsulated drug by methods such as dialysis against fresh buffer or size

exclusion chromatography using a Sephadex G-75 column.[5][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.dovepress.com/design-and-application-of-ph-responsive-liposomes-for-site-specific-de-peer-reviewed-fulltext-article-IJN
https://www.dovepress.com/design-and-application-of-ph-responsive-liposomes-for-site-specific-de-peer-reviewed-fulltext-article-IJN
https://www.tandfonline.com/doi/full/10.2217/nnm-2018-0510
https://www.spandidos-publications.com/10.3892/mmr.2020.11531
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Dissolve Lipids & Drug
in Organic Solvent

2. Form Thin Lipid Film
(Rotary Evaporation)

3. Hydrate Film with
Aqueous Drug Solution

4. Extrude through Membranes
(e.g., 100 nm)

5. Purify Liposomes
(Dialysis / SEC)

pH-Sensitive Liposomes

Click to download full resolution via product page

Caption: Workflow for pH-sensitive liposome formulation.

Protocol 2: Characterization of pH-Sensitive Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Method: Dynamic Light Scattering (DLS).
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Procedure: Dilute the liposome suspension with an appropriate buffer (e.g., PBS). Analyze

the sample using a DLS instrument to determine the average particle size (Z-average), PDI

(a measure of size distribution width), and zeta potential (a measure of surface charge).[10]

2. Morphology:

Method: Transmission Electron Microscopy (TEM).

Procedure: Place a drop of the diluted liposome suspension on a carbon-coated copper grid.

Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to dry. Observe the

morphology and size of the liposomes under a transmission electron microscope.[10]

3. Encapsulation Efficiency (EE):

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Procedure:

Separate the liposomes from the unencapsulated (free) drug using methods from the

purification step.

Quantify the amount of free drug in the supernatant/eluate.

Disrupt the purified liposomes using a suitable solvent (e.g., methanol or a detergent like

Triton X-100) to release the encapsulated drug.

Quantify the total amount of drug.

Calculate EE% using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

4. In Vitro Drug Release:

Method: Dialysis Method.[5][8]

Procedure:

Place a known amount of the drug-loaded liposome suspension into a dialysis bag (with a

molecular weight cutoff appropriate to retain the liposomes but allow free drug to pass
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through, e.g., 12-14 kDa).[5]

Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at different pH

values (e.g., pH 7.4, 6.5, and 5.0).[5]

Maintain the setup at 37°C with constant, gentle stirring.[5]

At predetermined time intervals, withdraw aliquots from the release medium and replace

with an equal volume of fresh medium to maintain sink conditions.

Quantify the amount of drug released in the aliquots using a suitable analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Plot the cumulative percentage of drug released versus time for each pH condition.

Data Presentation
The following tables summarize typical quantitative data for DPPE-containing pH-sensitive

liposomes based on published literature.

Table 1: Physicochemical Characteristics of pH-Sensitive Liposomes
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Formulation
Code

Lipid
Compositio
n (molar
ratio)

Average
Size (nm)

PDI
Zeta
Potential
(mV)

Reference

CL-PEG-pSL

DOPE:DSPC:

CHEMS:Chol

esterol

(4:2:2:2) + 5

mol% PEG-

Hz-DPPE

141.0 ± 0.4 -
Slightly

Negative
[5]

LP-pHS-T2

DPPC:DOPE:

Cholesterol

(1:2:1 w/w)

- - - [8]

SpHL-DOX

DOPE:CHEM

S:DSPE-

PEG2000

(5.8:3.7:0.5)

~190 Narrow Negative [9]

Note: Data is presented as reported in the literature. "-" indicates data not specified in the cited

source.

Table 2: pH-Dependent Drug Release Profile
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Formulation pH of Medium
Cumulative
Release after 48h
(%)

Reference

CL-PEG-pSL

(Gemcitabine)
7.4 ~40% [5]

6.5 ~45% [5]

5.0 78.4% [5]

PEG-pSL

(Gemcitabine)
7.4 ~40% [5]

6.5 ~45% [5]

5.0 58.5% [5]

CTX@PSL 7.4 27.17% (after 72h) [10]

5.5 95.69% (after 72h) [10]

Advanced Application: Cleavable PEG-DPPE for
Enhanced Delivery
The "PEG dilemma" refers to how the protective PEG layer, while increasing circulation time,

can hinder the interaction of liposomes with target cells and inhibit endosomal escape.[5] Using

a pH-sensitive linker like a hydrazone to conjugate PEG to DPPE provides a solution.
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Caption: Pathway of a cleavable PEG-Hz-DPPE liposome.

This strategy combines the benefits of long circulation with triggered activation at the target

site. The PEG-Hz-DPPE conjugate is stable at physiological pH but hydrolyzes in the mildly

acidic tumor microenvironment, detaching the PEG shield.[5][6] This unmasking allows the

now-exposed pH-sensitive liposome to interact with cancer cells, be internalized, and

subsequently release its drug payload inside the cell in response to the even lower pH of the

endosomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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